Nickel telluride

Vue d'ensemble

Description

Nickel telluride (NiTe) is a transition metal chalcogenide that has been investigated for various applications, particularly in the field of energy and catalysis . It has been used as a bifunctional electrocatalyst for efficient water splitting in alkaline medium .

Synthesis Analysis

NiTe can be synthesized from homogeneous reaction mixtures of tartrate complex of Ni2+ and Te4+ at room temperature by reduction with sodium borohydride . Another method involves a solventless and facile mechanochemical method .Molecular Structure Analysis

All stoichiometric nickel tellurides crystallize in a hexagonal structure. NiTe has a NiAs (B8) type of structure, while NiTe2 has a Cd(OH)2(C6) type of structure. Ni2Te3 also crystallizes in a hexagonal structure with crystal parameters between those of NiTe and NiTe2 .Chemical Reactions Analysis

Nickel telluride undergoes various chemical reactions. For instance, during oxidation, NiTe compounds give rise to NiO and NiTe2 phases . The influence of the addition amount of NiCl2·6H2O and the reaction temperature on the crystal structure, morphology, chemical composition, and electrocatalytic performance is also studied .Physical And Chemical Properties Analysis

NiTe exhibits several physical and chemical properties. The magnetic measurements revealed a ferromagnetic behavior at room temperature. The band gap energies calculated using Tauc plots for NiTe, NiTe2, and Ni2Te3 were 3.59, 3.94, and 3.70 eV, respectively .Applications De Recherche Scientifique

High-Performance Electrode Materials

Nickel telluride has been identified as a promising material for high-performance electrodes due to its strong metallic properties and unique physical and chemical merits. Its application in electrode materials is significant, especially in the context of two-dimensional (2D) metal tellurides . These materials are utilized in capacitors, anode materials of Li/Na ion batteries, electrocatalysis, and lithium-sulfur batteries. The inherent conductivity of tellurium in nickel telluride allows for more electrolyte ions to be admitted and increases diffusion kinetics, which enhances the energy storage reaction and offers a high rate capability of energy storage devices .

Mechanochemical Synthesis

The mechanochemical method is a solvent-free synthesis approach for nickel tellurides. This method involves milling elemental precursors in stainless steel vials under nitrogen. The synthesized nickel tellurides like NiTe, NiTe2, and Ni2Te3 exhibit interesting properties such as ferromagnetic behavior at room temperature and distinct band gap energies. This process is simple and successful, avoiding the use of solvents, toxic precursors, and energy-consuming reaction conditions .

Energy Storage in Batteries

Nickel telluride alloys, such as metallic NiTe, are favorable electrode materials for batteries due to their enhanced electrical conductivity and fast electron transmission. These properties significantly decrease the kinetic barrier during battery operation, which is crucial for energy storage. Nickel telluride’s application in rechargeable batteries , particularly Nickel Telluride/Aluminum batteries, has shown high capacity and stability .

Bifunctional Electrocatalysis

Nickel telluride serves as a bifunctional electrocatalyst for efficient water splitting in alkaline media. It has been investigated for its potential in oxygen evolution reaction (OER) electrocatalysis. The use of nickel telluride in this field is relatively new, and it expands the family of transition metal chalcogenide-based electrocatalysts .

Mécanisme D'action

Target of Action

Nickel telluride (Ni3Te2) primarily targets the process of water electrolysis, a promising route towards sustainable energy generation from renewable sources . It acts as a bifunctional electrocatalyst for efficient water splitting in an alkaline medium .

Mode of Action

Ni3Te2 interacts with its targets by enhancing the catalytic activity. This enhancement is achieved by increasing the covalency around the transition metal center . The catalyst activation step (Ni2+ → Ni3+ oxidation) occurs at a lower applied potential as the electronegativity of the anion decreases . From DFT calculations, it has been shown that the hydroxyl attachment energy is more favorable on the Ni3Te2 surface compared to the Ni-oxide .

Biochemical Pathways

The primary biochemical pathway affected by Ni3Te2 is the water electrolysis process. Ni3Te2 acts as a catalyst in this process, enhancing the Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER) activities . The enhanced catalytic activity of Ni3Te2 leads to efficient water splitting with a cell voltage of 1.66 V at 10 mA cm−2 .

Pharmacokinetics

Its stability and resistance to corrosion, degradation, or compositional change during the oer for an extended period of time in an alkaline medium have been confirmed .

Result of Action

The result of Ni3Te2’s action is the efficient splitting of water into hydrogen and oxygen gases. This is achieved through the enhanced catalytic activity of Ni3Te2, which exhibits very low onset potential and overpotential at 10 mA cm−2 (180 mV) . This is the lowest in the series of chalcogenides with similar stoichiometry, Ni3E2 (E = S, Se, Te) as well as Ni-oxides .

Action Environment

The action of Ni3Te2 is influenced by the environmental conditions. It has been shown to be highly effective in an alkaline medium . The operational stability of the Ni3Te2 electrocatalyst surface during the OER for an extended period of time in an alkaline medium was confirmed . .

Safety and Hazards

Orientations Futures

Nickel telluride has potential for future applications in the field of renewable energy conversion. It has been used as an Fe-doped nickel telluride–nickel phosphide composite (Fe-NiTe–Ni12P5) in situ grown on a nickel foam (NF) substrate for efficient water oxidation . The development of high entropy metal chalcogenides, including nickel telluride, is also a promising future direction .

Propriétés

IUPAC Name |

tellanylidenenickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEUSMKUOOTUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

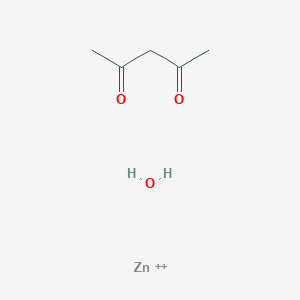

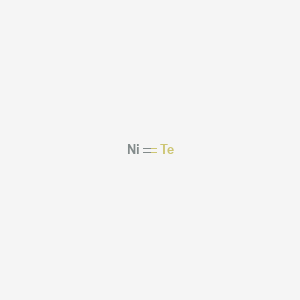

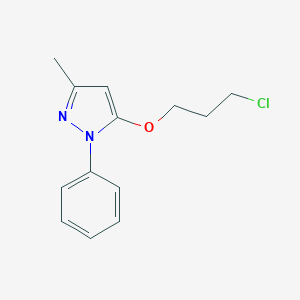

[Ni]=[Te] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiTe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001014286 | |

| Record name | Nickel telluride (NiTe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray granules; [MSDSonline] | |

| Record name | Nickel telluride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Nickel telluride | |

CAS RN |

12142-88-0, 24270-51-7 | |

| Record name | Nickel telluride (NiTe) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12142-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imgreite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024270517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel telluride (NiTe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel telluride (NiTe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of nickel telluride?

A1: Nickel telluride can exist in various stoichiometries, with the most common being NiTe, NiTe2, and Ni3Te2. The molecular weights for these compounds are:

Q2: How is the structure of nickel telluride typically characterized?

A2: Common characterization techniques include:

- Powder X-ray diffraction (pXRD): Used to determine the crystal structure and phase purity. [, ]

- Scanning electron microscopy (SEM): Provides information about the morphology and size of the particles or films. [, ]

- Transmission electron microscopy (TEM): Offers higher resolution imaging for detailed structural analysis, especially for nanosized materials. []

- Energy-dispersive X-ray spectroscopy (EDX): Confirms the elemental composition and stoichiometry. []

Q3: What is the crystal structure of nickel telluride?

A3: Nickel telluride exhibits various crystal structures depending on its stoichiometry and synthesis conditions. For instance, NiTe2 commonly adopts a hexagonal structure [], while Ni3Te2 crystallizes in a rhombohedral structure. []

Q4: What are the optical properties of nickel telluride?

A4: Nickel telluride thin films typically exhibit strong absorbance in the UV region and high reflectance. [] Transmittance increases with increasing wavelength. The band gap energy of nickel telluride varies with stoichiometry and doping. For example, NiTe has a band gap of 3.59 eV, while molybdenum-doped nickel telluride shows a narrower band gap between 1.50-1.55 eV. [, ]

Q5: How does the addition of dopants affect the properties of nickel telluride?

A5: Dopants can significantly modify the structural, optical, and electrical properties of nickel telluride. For example, molybdenum doping enhances the absorbance, transmittance, and reflectance of nickel telluride thin films. It also leads to a decrease in the band gap energy, making it more suitable for applications like solar cells. []

Q6: What are the potential applications of nickel telluride in energy storage?

A6: Nickel telluride has shown promise as an electrode material for rechargeable batteries, particularly aluminum-ion batteries (AIBs). [] Its metallic properties and high electrical conductivity contribute to efficient charge transfer and improved battery performance.

Q7: What are the catalytic properties of nickel telluride?

A7: Nickel telluride has emerged as a promising electrocatalyst for various reactions, including:

- Hydrogen evolution reaction (HER): NiTe2 nanowires have demonstrated exceptional HER activity, even outperforming commercial platinum/carbon (Pt/C) catalysts in extreme pH conditions. []

- Oxygen evolution reaction (OER): Nickel telluride has also shown promising activity for OER, particularly when doped with iron or combined with nickel phosphide. [, ]

- Electrochemical nitrogen reduction reaction (NRR): Engineering the surface atomic architecture of NiTe nanocrystals has led to enhanced NRR performance, offering a potential route for sustainable ammonia synthesis. []

Q8: What factors contribute to the enhanced catalytic activity of nickel telluride?

A8: Several factors contribute to the improved catalytic activity of nickel telluride:

- Electronic structure: The metallic nature of nickel telluride facilitates electron transfer, crucial for electrocatalytic reactions. []

- Surface morphology and facets: Engineering the surface morphology, such as creating nanowires or exposing specific crystal facets, can significantly impact catalytic activity. [, ]

- Doping and heterojunction formation: Introducing dopants or forming heterojunctions with other materials can modify the electronic structure and create synergistic effects that boost catalytic performance. [, , ]

Q9: How has computational chemistry been employed in nickel telluride research?

A9: Computational methods like density functional theory (DFT) are crucial for understanding and predicting the properties of nickel telluride. DFT calculations have been used to:

- Investigate the electronic structure and band gap energy. []

- Study the adsorption energies of reaction intermediates on the catalyst surface, providing insights into reaction mechanisms and catalytic activity. [, ]

- Explore the effects of doping and heterojunction formation on electronic properties and catalytic performance. [, ]

Q10: What are the known toxicological effects of nickel telluride?

A10: Studies have shown that some nickel compounds, including nickel telluride (NiTe), exhibit carcinogenicity in animal models. [, ] Research indicates a correlation between the carcinogenic potential of nickel compounds and their nickel mass fraction. []

Q11: How is nickel telluride synthesized?

A11: Various synthesis methods have been reported for nickel telluride, including:

- Electrochemical deposition: A versatile technique for depositing thin films of nickel telluride with controlled thickness and morphology. [, , ]

- Hydrothermal synthesis: This method allows for the preparation of nanostructured nickel telluride with controlled size and shape by reacting nickel and tellurium precursors in a sealed vessel at elevated temperatures and pressures. [, ]

- Mechanochemical synthesis: A solvent-free approach involving the milling of nickel and tellurium powders to produce nickel telluride. []

Q12: Are there alternative materials to nickel telluride for its various applications?

A12: Yes, depending on the specific application, alternative materials exist:

- HER catalysis: Molybdenum disulfide (MoS2) and other transition metal dichalcogenides are promising HER catalysts. []

- OER catalysis: Metal oxides like ruthenium oxide (RuO2) and iridium oxide (IrO2) are highly active OER catalysts. []

- Energy storage: Other metal chalcogenides, such as iron sulfide (FeS2) and copper sulfide (CuS), are explored for battery applications. []

Q13: What are the environmental concerns associated with nickel telluride?

A13: Nickel compounds, in general, can pose environmental risks due to their toxicity. The release of nickel telluride into the environment should be minimized, and appropriate waste management strategies are crucial. []

Q14: What is the historical context of nickel telluride research?

A14: Research on nickel telluride and related compounds has been ongoing for several decades, with early studies focusing on their synthesis, structural characterization, and basic properties. [, ] In recent years, there has been a surge in interest due to the potential applications of nickel telluride in areas such as energy storage and catalysis. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)